

Spectroscopic Analysis of (R)-2-Methyl-1hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-2-Methyl-1-hexanol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methyl-1-hexanol. Due to the limited availability of experimental data for the specific (R)-enantiomer, this document focuses on the spectroscopic properties of the achiral 2-methyl-1-hexanol. This information serves as a crucial reference for substance identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-methyl-1-hexanol.

¹H NMR Data

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data for 2-Methyl-1-hexanol



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.4	Doublet of Doublets	2H	-CH₂OH
~1.6	Multiplet	1H	-CH(CH₃)-
~1.2-1.4	Multiplet	6H	-CH2-CH2-CH2-
~0.9	Triplet	3H	-CH2-CH3
~0.85	Doublet	3H	-CH(CH₃)-

¹³C NMR Data

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for 2-Methyl-1-hexanol

Chemical Shift (δ) ppm	Assignment
~68	-CH₂OH
~39	-CH(CH₃)-
~30	-CH ₂ -
~29	-CH ₂ -
~23	-CH ₂ -
~17	-CH(CH₃)-
~14	-CH ₂ -CH ₃

IR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy Data for 2-Methyl-1-hexanol



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H Stretch
~2950	Strong	C-H Stretch (sp³)
~2870	Strong	C-H Stretch (sp³)
~1460	Medium	C-H Bend
~1040	Strong	C-O Stretch

Mass Spectrometry Data

Table 4: Mass Spectrometry (MS) Data for 2-Methyl-1-hexanol

m/z	Relative Intensity (%)	Assignment
116	< 1	[M] ⁺ (Molecular Ion)
98	~10	[M-H ₂ O] ⁺
85	~20	[M-CH ₂ OH] ⁺
70	~15	
57	~100	
43	~95	[C₃H l]+

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques for liquid organic compounds. The following sections outline the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A small amount of 2-methyl-1-hexanol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.



- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
 Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain the ¹³C NMR spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: As 2-methyl-1-hexanol is a liquid, the spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities. For GC-MS, a small volume of a dilute solution of the analyte is injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

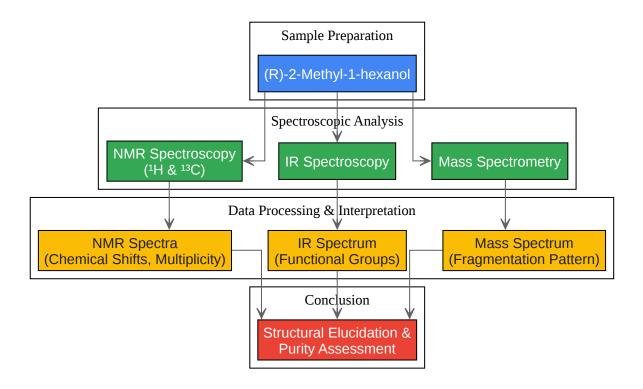


- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral alcohol like **(R)-2-Methyl-1-hexanol**.



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Caption: General workflow for spectroscopic analysis.



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